5-Hydrazinylquinoline hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

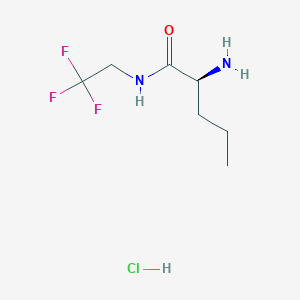

The molecular formula of 5-Hydrazinylquinoline hydrochloride is C9H10ClN3 . The molecular weight is 195.65 g/mol .Chemical Reactions Analysis

The compound is primarily used as a ligand in the synthesis of coordination compounds and as a starting material for the synthesis of biologically active molecules. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a white to light yellow color. The melting point of the compound ranges from 209-211 °C. It is soluble in water and ethanol, but insoluble in organic solvents such as benzene and toluene.Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Applications

5-Hydrazinylquinoline hydrochloride serves as a versatile intermediate in the synthesis of various compounds with potential anticancer activities. For example, it has been used in the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, which showed significant in vitro anticancer activities against human cell lines such as SKOV-3, HeLa, U2-OS, A549, and MCF-7. Some compounds demonstrated excellent growth inhibitory activities, with 3a being the most potent derivative, indicating its potential as an anticancer agent (Yan et al., 2013).

Green Chemistry Approach in Synthesis

A green chemistry methodology utilizing 5-hydrazinoquinoline showcases an environmentally friendly approach for synthesizing hydrazine derivatives. This process, entirely in aqueous medium and using l-ascorbic acid, reduces the diazonium salt derived from 5-aminoquinoline to produce 5-hydrazinoquinoline as an anhydrous dihydrochloride salt. This method highlights the potential of this compound in sustainable chemical processes (Norris et al., 2009).

Antimicrobial Activity

The compound also finds applications in the development of antimicrobial agents. New quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds were synthesized, demonstrating potent antimicrobial activity against various bacterial and fungal strains. This suggests that this compound can be used to generate compounds with effective antimicrobial properties, targeting specific enzymes like DNA gyrase in E. coli (El-Deen et al., 2022).

Anti-corrosion Applications

In addition to pharmaceutical applications, 5-hydrazinylquinoline derivatives have been investigated for their anti-corrosion properties, particularly for carbon steel in acidic environments. Studies involving 5-(hydrazinylmethyl) quinolin-8-ol and its derivatives demonstrated significant inhibition efficiency, suggesting the potential of these compounds in protecting metal surfaces against corrosion. This application underscores the chemical versatility and utility of this compound beyond biomedical research (Rouifi et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, hydrochloric acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The future directions in controlled drug delivery, which could potentially involve 5-Hydrazinylquinoline hydrochloride, include the development of controlled release dosage forms, nano-drug delivery, smart and stimuli-responsive delivery, and intelligent biomaterials .

Wirkmechanismus

Target of Action

5-Hydrazinylquinoline hydrochloride, a derivative of quinoline hydrazone, has been found to exhibit promising antibacterial and antitubercular potential . The primary targets of this compound are bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus, as well as the tuberculosis-causing bacterium Mtb WT H37Rv .

Mode of Action

They interfere with the parasite’s ability to break down and digest hemoglobin . It is plausible that this compound may have a similar mode of action against its bacterial targets.

Biochemical Pathways

Given the compound’s antibacterial and antitubercular activity, it is likely that it interferes with essential biochemical pathways in the target bacteria, leading to their death .

Result of Action

The result of the action of this compound is the inhibition of growth or killing of the target bacteria, including Acinetobacter baumanii, Escherichia coli, Staphylococcus aureus, and Mtb WT H37Rv . This leads to the alleviation of the infections caused by these bacteria.

Biochemische Analyse

Biochemical Properties

5-Hydrazinylquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound is known to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, influencing various cellular processes. Additionally, this compound can modulate signal transduction pathways by binding to receptors and other signaling molecules, thereby altering their activity and downstream effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects such as enhanced immune response and reduced tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse effects. These dosage-dependent effects are important for determining the safe and effective use of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to nitrogen metabolism and oxidative stress response . The compound interacts with enzymes such as cytochrome P450 oxidases and glutathione S-transferases, influencing their activity and the overall metabolic flux. These interactions can lead to changes in metabolite levels, including increased production of reactive oxygen species and altered levels of key metabolic intermediates. Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and its potential effects on different tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes. For example, the localization of this compound to the mitochondria can lead to mitochondrial dysfunction and apoptosis, while its presence in the nucleus can affect gene expression and cell cycle regulation.

Eigenschaften

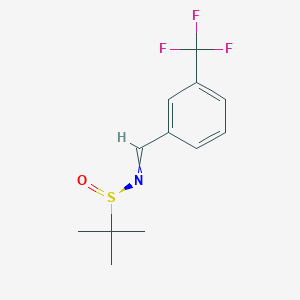

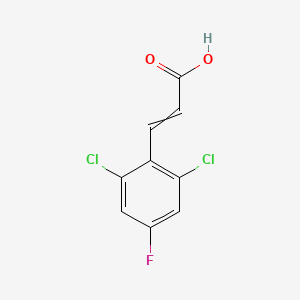

IUPAC Name |

quinolin-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-9-5-1-4-8-7(9)3-2-6-11-8;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITLGYGOMCQXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1412744.png)

![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)

![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)

![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)

![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)